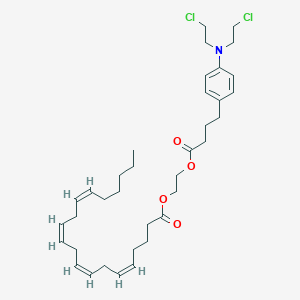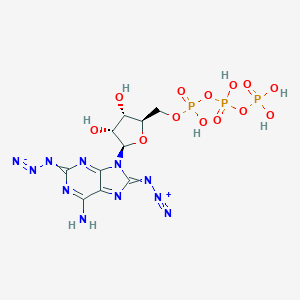![molecular formula C14H14BrN3O B163518 2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 134881-53-1](/img/structure/B163518.png)
2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is not fully understood. However, research studies have suggested that it may inhibit the activity of certain enzymes that are involved in cell proliferation and survival, leading to the death of cancer cells. Additionally, this compound has been shown to modulate the immune response, which may contribute to its anti-inflammatory and antimicrobial properties.
Biochemical and Physiological Effects:
2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain bacteria and fungi. Additionally, this compound has been shown to modulate the immune response, suggesting its potential use in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is its potential use in the development of novel drugs for the treatment of cancer, inflammatory, and infectious diseases. Additionally, this compound has been shown to have low toxicity, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. One of the main areas of focus is the development of novel drugs based on this compound for the treatment of cancer, inflammatory, and infectious diseases. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential use in the modulation of the immune response. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves the reaction of 4-bromobenzoyl chloride with 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product.
Applications De Recherche Scientifique
2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been extensively studied for its potential applications in drug discovery and development. Several research studies have demonstrated its ability to inhibit the growth of cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has shown anti-inflammatory and antimicrobial properties, suggesting its potential use in the treatment of inflammatory and infectious diseases.
Propriétés
Numéro CAS |
134881-53-1 |
|---|---|
Nom du produit |
2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
Formule moléculaire |
C14H14BrN3O |
Poids moléculaire |
320.18 g/mol |
Nom IUPAC |
(2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-(4-bromophenyl)methanone |
InChI |
InChI=1S/C14H14BrN3O/c15-10-6-4-9(5-7-10)13(19)12-14(16)17-11-3-1-2-8-18(11)12/h4-7H,1-3,8,16H2 |
Clé InChI |
HDLANZVRTUDTAR-UHFFFAOYSA-N |
SMILES |
C1CCN2C(=NC(=C2C(=O)C3=CC=C(C=C3)Br)N)C1 |
SMILES canonique |
C1CCN2C(=NC(=C2C(=O)C3=CC=C(C=C3)Br)N)C1 |
Synonymes |
2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)









![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)


